4-Methyl-pyrazole-1-carboxamidine; hydrochloride
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Overview
Description
4-Methyl-pyrazole-1-carboxamidine; hydrochloride is a heterocyclic compound widely used in various scientific research fields. It is a derivative of pyrazole and is known for its applications in drug synthesis, particularly in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive drugs . The compound is characterized by its white to light yellow crystalline powder form and is soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-pyrazole-1-carboxamidine; hydrochloride can be synthesized through multiple routes:
Cyclization Reaction: One common method involves the cyclization of aminoguanidine carbonate with 1,1,3,3-tetramethoxypropane.
Reaction with Cyanamide: Another method includes the reaction of imidazole with cyanamide.
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then crystallized and purified to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-pyrazole-1-carboxamidine; hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of new products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while reduction can lead to the formation of amines .
Scientific Research Applications
4-Methyl-pyrazole-1-carboxamidine; hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of guanidylated compounds.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: It plays a crucial role in the synthesis of drugs, including NSAIDs and antihypertensive agents.
Mechanism of Action
The mechanism of action of 4-Methyl-pyrazole-1-carboxamidine; hydrochloride involves its interaction with specific molecular targets. The compound acts as a guanylation agent, introducing guanidinium groups into molecules. This process is essential in the synthesis of various pharmaceuticals, including antiviral drugs like zanamivir . The compound’s cationic form is energetically favored, facilitating its interaction with deprotonated amines .
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazole-1-carboxamidine hydrochloride
- N-Boc-1H-pyrazole-1-carboxamidine
- 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea
Uniqueness
4-Methyl-pyrazole-1-carboxamidine; hydrochloride is unique due to its specific structure and reactivity. Its ability to act as a guanylation agent makes it particularly valuable in pharmaceutical synthesis. Compared to similar compounds, it offers distinct advantages in terms of stability and solubility .
Properties
Molecular Formula |
C5H8N4 |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
4-methylpyrazole-1-carboximidamide |
InChI |
InChI=1S/C5H8N4/c1-4-2-8-9(3-4)5(6)7/h2-3H,1H3,(H3,6,7) |
InChI Key |
YMTPCMBHMTUVHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C(=N)N |
Origin of Product |
United States |
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